molecular formula C12H9FN2O B5880233 3-fluoro-N-(pyridin-3-yl)benzamide

3-fluoro-N-(pyridin-3-yl)benzamide

Cat. No.: B5880233
M. Wt: 216.21 g/mol
InChI Key: ZITBGGJTKXRPNU-UHFFFAOYSA-N
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Description

3-fluoro-N-(pyridin-3-yl)benzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of a fluorine atom attached to the benzene ring and a pyridine ring attached to the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(pyridin-3-yl)benzamide typically involves the condensation of 3-fluorobenzoic acid with 3-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(pyridin-3-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring and the amide group.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

3-fluoro-N-(pyridin-3-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyridine ring play crucial roles in its binding affinity and selectivity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-(pyridin-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and lipophilicity, while the pyridine ring contributes to its binding interactions with molecular targets. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-fluoro-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O/c13-10-4-1-3-9(7-10)12(16)15-11-5-2-6-14-8-11/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITBGGJTKXRPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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